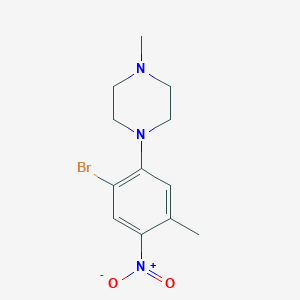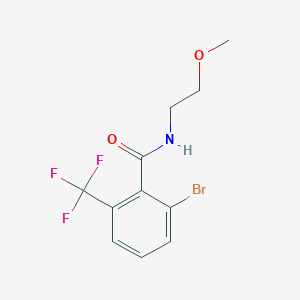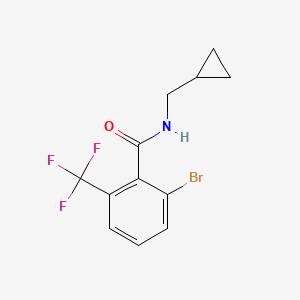
2-Bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide is a synthetic organic compound that features a bromine atom, a difluorocyclobutyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through a cycloaddition reaction involving a suitable difluorocarbene precursor.
Amidation: The final step involves the formation of the benzamide by reacting the brominated benzene derivative with an appropriate amine under conditions such as heating in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative, while oxidation could produce a carboxylic acid derivative.
科学的研究の応用
Medicinal Chemistry: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features may make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving brominated or fluorinated compounds.
作用機序
The mechanism of action of 2-Bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-N-(3,3-difluorocyclobutyl)benzamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-(3,3-Difluorocyclobutyl)-6-(trifluoromethyl)benzamide:
Uniqueness
2-Bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide is unique due to the combination of bromine, difluorocyclobutyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features may enhance its utility in various scientific and industrial applications.
特性
IUPAC Name |
2-bromo-N-(3,3-difluorocyclobutyl)-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF5NO/c13-8-3-1-2-7(12(16,17)18)9(8)10(20)19-6-4-11(14,15)5-6/h1-3,6H,4-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYUBFPGSATHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














